1-(4-Methoxyphenyl)pent-1-en-3-one

Description

Significance of α,β-Unsaturated Ketones and Chalcone (B49325) Analogues in Organic Chemistry

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mewikipedia.orgnumberanalytics.com This arrangement of alternating double and single bonds results in a delocalized π-electron system, which confers unique reactivity upon the molecule. fiveable.me The extended conjugation increases the stability and reactivity of the compound and influences its spectroscopic properties, leading to distinctive absorption bands in the UV-Vis spectrum. fiveable.me The presence of the carbonyl group and the double bond allows for various chemical transformations, making enones valuable building blocks in organic synthesis. numberanalytics.comrsc.org They are pivotal intermediates in the construction of complex molecules, including natural products and pharmaceuticals. numberanalytics.comacs.org

The reactivity of α,β-unsaturated carbonyls is characterized by their electrophilicity at both the carbonyl carbon and the β-carbon. wikipedia.orgpressbooks.pub This dual reactivity allows them to undergo both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition, attack at the β-carbon) reactions with nucleophiles. pressbooks.pubyoutube.com This versatility is exploited in numerous synthetic strategies, including the construction of carbon-carbon and carbon-heteroatom bonds. acs.org

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent subclass of α,β-unsaturated ketones. nih.govacs.org They consist of two aryl rings linked by an α,β-unsaturated carbonyl system. acs.org Chalcones and their analogues are abundant in nature, found in various plants, fruits, and vegetables. nih.govnih.gov This structural motif is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds with a wide range of therapeutic properties. nih.govacs.org The ease of their synthesis and the diverse biological activities of their derivatives have made them a focal point of research in drug discovery. nih.govbenthamscience.com

Structural Classification and Academic Nomenclature of 1-(4-Methoxyphenyl)pent-1-en-3-one (B94557)

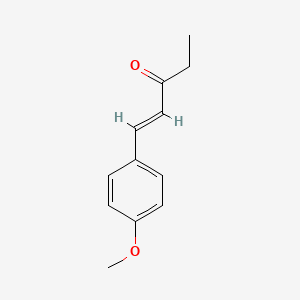

This compound is systematically classified as an α,β-unsaturated ketone. ebi.ac.uk Its structure features a pent-1-en-3-one backbone, where the carbon-carbon double bond is located between the first and second carbon atoms, and the ketone carbonyl group is at the third carbon position. This core is substituted with a 4-methoxyphenyl (B3050149) group at the first carbon position. An aryl group is a functional group derived from an aromatic ring. fiveable.mewikipedia.org The presence of the 4-methoxyphenyl group, an aromatic ring with a methoxy (B1213986) substituent, classifies the compound as an aryl enone. foodb.ca

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name this compound precisely describes its molecular structure. The "(1E)" designation, often included as (1E)-1-(4-methoxyphenyl)pent-1-en-3-one, specifies the stereochemistry of the double bond as having the trans configuration, which is generally more stable. nih.gov The naming convention for ketones involves identifying the longest carbon chain containing the carbonyl group and replacing the "-e" of the corresponding alkane with "-one". libretexts.org The position of the carbonyl group and any substituents are indicated by numbers.

The compound is also known by several synonyms, including 1-(p-Methoxyphenyl)-1-penten-3-one and Ethyl p-methoxystyryl ketone. foodb.ca It belongs to the broader class of organic compounds known as anisoles, which contain a methoxybenzene or its derivatives. foodb.ca

Historical Perspectives and Early Research on Analogous Aryl Enones

The study of aryl enones is deeply rooted in the history of organic synthesis. The development of condensation reactions in the late 19th and early 20th centuries, such as the Claisen-Schmidt condensation, provided the foundational methods for synthesizing these compounds. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic ketone or aldehyde, directly leading to the formation of α,β-unsaturated carbonyl compounds.

Early research into analogous aryl enones, particularly chalcones, was driven by the desire to understand the relationship between their structure and color. The conjugated system in these molecules is responsible for their absorption of visible light, leading to their characteristic colors. acs.org This property made them interesting subjects for early spectroscopic studies.

The recognition of the biological activities of naturally occurring chalcones spurred further investigation into the synthesis and properties of a wide array of aryl enones. nih.gov These early studies laid the groundwork for the extensive research that continues today, exploring the utility of aryl enones in various fields, from materials science to medicinal chemistry. The first indications of arynes, highly reactive intermediates derived from aromatic rings, date back to 1902, with their potential in synthesis being recognized within decades of their structural proposal. caltech.eduwikipedia.org The development of milder methods for generating arynes has further expanded the toolkit for synthesizing complex aromatic structures, including those that could serve as precursors or analogues to aryl enones. caltech.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQOBRACOQXGE-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231670 | |

| Record name | (1E)-1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white to pale yellow crystals with a sweet, buttery, caramellic odour | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

278.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-27-8, 82297-64-1 | |

| Record name | 1-Penten-3-one, 1-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082297641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 104-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0ZZO1ACOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.3 - 61.9 °C | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxyphenyl Pent 1 En 3 One

Reactions of the α,β-Unsaturated Carbonyl System

The conjugated enone functionality in 1-(4-methoxyphenyl)pent-1-en-3-one (B94557) is the primary site of its chemical reactivity, undergoing a variety of transformations including oxidation, reduction, and nucleophilic additions.

Oxidation Pathways and Products

The oxidation of α,β-unsaturated ketones like this compound can proceed through several pathways, primarily targeting the carbon-carbon double bond or the carbonyl group. Common oxidative cleavage of the double bond can be achieved using strong oxidizing agents such as ozone (O₃) followed by a workup, or a combination of potassium permanganate (B83412) (KMnO₄) and sodium periodate (B1199274) (NaIO₄).

Ozonolysis of this compound would be expected to cleave the double bond, yielding 4-methoxybenzaldehyde (B44291) and 2,3-pentanedione (B165514) after an oxidative workup. A reductive workup, for instance with dimethyl sulfide (B99878) (DMS), would also yield 4-methoxybenzaldehyde, along with pyruvaldehyde.

Epoxidation of the double bond can be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would produce 2-(4-methoxyphenyl)-3-propyloxiran-2-yl)ethan-1-one, introducing a reactive epoxide ring that can be further manipulated.

| Oxidizing Agent | Expected Major Product(s) |

| 1. O₃, 2. Oxidative Workup | 4-Methoxybenzaldehyde, 2,3-Pentanedione |

| 1. O₃, 2. Reductive Workup (DMS) | 4-Methoxybenzaldehyde, Pyruvaldehyde |

| m-CPBA | 2-(4-methoxyphenyl)-3-propyloxiran-2-yl)ethan-1-one |

Reduction Pathways and Resulting Alcohols/Alkanes

The reduction of this compound can lead to a variety of products, depending on the reducing agent and reaction conditions. The reaction can target the carbonyl group (1,2-reduction), the carbon-carbon double bond (conjugate reduction or 1,4-reduction), or both.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically favors the 1,2-reduction of the carbonyl group to a secondary alcohol, yielding 1-(4-methoxyphenyl)pent-1-en-3-ol. lumenlearning.comyoutube.com The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature or below. numberanalytics.com The use of cerium(III) chloride with NaBH₄ (Luche reduction) can enhance the selectivity for 1,2-reduction over conjugate addition, which can sometimes be a competing pathway with NaBH₄ alone. varsitytutors.com

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl group and the double bond, leading to the saturated alcohol, 1-(4-methoxyphenyl)pentan-3-ol. Catalytic hydrogenation with H₂ over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is also effective for the complete reduction of both functional groups to yield the corresponding alkane, 1-(4-methoxyphenyl)pentane. By carefully selecting the catalyst and reaction conditions, it is sometimes possible to achieve selective reduction of the double bond.

| Reducing Agent/Method | Major Product | Type of Reduction |

| NaBH₄, MeOH | 1-(4-Methoxyphenyl)pent-1-en-3-ol | 1,2-Reduction |

| LiAlH₄, then H₂O | 1-(4-Methoxyphenyl)pentan-3-ol | 1,2- and 1,4-Reduction |

| H₂, Pd/C | 1-(4-Methoxyphenyl)pentane | Complete Reduction |

Michael Addition Reactions

The electrophilic β-carbon of the α,β-unsaturated carbonyl system is susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A wide range of nucleophiles can participate in Michael additions to this compound. Soft nucleophiles, such as enolates, amines, and thiols, generally favor 1,4-addition. For instance, the reaction with a Gilman reagent (a lithium diorganocuprate) would result in the formation of a new carbon-carbon bond at the β-position.

The addition of primary or secondary amines (aza-Michael addition) would yield β-amino ketones, while the addition of thiols (thia-Michael addition) would produce β-thio ketones. These reactions are often base-catalyzed and proceed readily under mild conditions. The reactivity of the Michael acceptor is influenced by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond.

Reactivity of the Aromatic Methoxy (B1213986) Group and Substitution Reactions

The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution and influences the regioselectivity of these reactions.

The methoxy group is a strong ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. masterorganicchemistry.com The para position is already occupied by the pentenone substituent, so electrophilic substitution is expected to occur primarily at the two equivalent ortho positions (C-3 and C-5). The electron-donating nature of the methoxy group stabilizes the cationic intermediate (the arenium ion) formed during the substitution process, particularly when the attack occurs at the ortho or para positions. masterorganicchemistry.com However, the steric hindrance from the adjacent pentenone chain might influence the ortho:para ratio of products in related reactions.

A key reaction of the methoxy group itself is ether cleavage. Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the methyl ether to form the corresponding phenol, 4-(1-hydroxypent-1-en-3-ylidene)cyclohexa-2,5-dien-1-one, and methyl bromide or iodide. A more common and milder method for cleaving aryl methyl ethers is the use of boron tribromide (BBr₃). orgsyn.org This reaction typically proceeds at low temperatures in an inert solvent like dichloromethane. orgsyn.org

Stereochemical Control and Isomerization (E/Z) Studies

The double bond in this compound can exist as either the E or Z isomer. The relative stability of these isomers and the conditions required for their interconversion are important aspects of its stereochemistry. Generally, the E isomer, where the larger groups (the 4-methoxyphenyl (B3050149) group and the ethyl ketone group) are on opposite sides of the double bond, is thermodynamically more stable due to reduced steric strain.

Isomerization between the E and Z forms can often be induced by photochemical methods. For chalcones, which are structurally similar to the target molecule, it has been shown that irradiation with UV light can lead to E to Z isomerization. The reverse process, from the less stable Z isomer back to the E isomer, can sometimes be achieved thermally or by further irradiation. Acid or base catalysis can also facilitate isomerization by promoting the formation of intermediates that allow for rotation around the carbon-carbon single bond in a resonance structure.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The outcome of reactions involving this compound can often be governed by either kinetic or thermodynamic control. This is particularly relevant in conjugate addition reactions and in the competition between 1,2- and 1,4-reduction.

Under kinetic control , the major product is the one that is formed fastest, meaning it has the lowest activation energy. This is often favored at lower reaction temperatures and with irreversible reactions. For example, in the reduction of enones, 1,2-addition is often the kinetically favored pathway. pressbooks.publibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

Under thermodynamic control , the major product is the most stable one. These conditions are favored by higher reaction temperatures, longer reaction times, and reversible reaction pathways, allowing the initial products to equilibrate to the most stable final product. pressbooks.publibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com The 1,4-addition product in Michael reactions is often the thermodynamically more stable product.

The choice of reagents and reaction conditions can therefore be used to selectively favor either the kinetic or thermodynamic product. For instance, the use of a hard nucleophile like an organolithium reagent might favor irreversible 1,2-addition (kinetic control), whereas a soft nucleophile like a cuprate (B13416276) is more likely to give the 1,4-addition product (thermodynamic control).

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(4-Methoxyphenyl)pent-1-en-3-one (B94557), both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign every proton and carbon atom and to confirm their connectivity.

The ¹H-NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The expected signals are assigned based on their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).

The aromatic protons on the p-methoxyphenyl group typically appear as two distinct doublets due to their coupling with adjacent protons. The protons on the disubstituted double bond (vinylic protons) are expected to be doublets with a coupling constant characteristic of a trans configuration. The ethyl group attached to the carbonyl will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methoxy (B1213986) group (-OCH₃) protons will appear as a sharp singlet.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' | ~7.50 | Doublet | ~8.8 |

| H-3', H-5' | ~6.90 | Doublet | ~8.8 |

| H-1 | ~7.40 | Doublet | ~16.0 |

| H-2 | ~6.70 | Doublet | ~16.0 |

| -OCH₃ | ~3.85 | Singlet | - |

| -CH₂- (C4) | ~2.75 | Quartet | ~7.3 |

| -CH₃ (C5) | ~1.15 | Triplet | ~7.3 |

The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C-3) is characteristically found far downfield. Aromatic carbons show signals in the 110-160 ppm range, while the vinylic carbons (C-1 and C-2) also appear in this region. The aliphatic carbons of the ethyl group and the methoxy group are observed at higher field (lower ppm values). chemguide.co.uk

Typical chemical shift ranges for the functional groups present are:

C=O (in ketones): 190-220 ppm chemguide.co.uk

Aromatic/Alkene C=C: 100-150 ppm chemguide.co.uk

C-O (in ethers): 50-90 ppm

Alkyl C-C: 0-50 ppm chemguide.co.uk

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (C=O) | ~199 |

| C-4' (-O-C) | ~161 |

| C-1 | ~144 |

| C-2', C-6' | ~130 |

| C-1' | ~127 |

| C-2 | ~125 |

| C-3', C-5' | ~114 |

| -OCH₃ | ~55 |

| C-4 (-CH₂-) | ~34 |

| C-5 (-CH₃) | ~8 |

To unambiguously confirm the structural assignments from 1D NMR, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the vinylic protons (H-1 and H-2), between the protons of the ethyl group (H-4 and H-5), and between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.85 ppm would correlate with the carbon signal at ~55 ppm, confirming the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. spectrabase.com

A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an α,β-unsaturated ketone is expected around 1670-1690 cm⁻¹. The C=C double bond of the enone system will show a stretching vibration in the region of 1600-1650 cm⁻¹. The aromatic ring will exhibit C=C stretching bands around 1450-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The ether linkage of the methoxy group will produce a characteristic C-O stretching band in the 1250-1020 cm⁻¹ range. nist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular formula is C₁₂H₁₄O₂, corresponding to a molecular weight of approximately 190.24 g/mol . sigmaaldrich.comlgcstandards.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 190. The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edu

Expected major fragments include:

m/z = 161: Loss of the ethyl group (•CH₂CH₃, 29 Da).

m/z = 133: Loss of the ethyl group followed by the loss of a carbonyl group (CO, 28 Da).

m/z = 134: A fragment corresponding to the [CH₃O-C₆H₄-CH=CH]⁺ ion.

This fragmentation pattern helps to confirm the presence and position of the methoxy group and the ethyl ketone functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions due to its conjugated system, which includes the aromatic ring, the carbon-carbon double bond, and the carbonyl group.

Similar to other chalcones and enones, two main absorption bands are expected. researchgate.net

A strong absorption band (high molar absorptivity) at a higher wavelength (λₘₐₓ), typically in the range of 300-340 nm. This band is attributed to the π → π* electronic transition of the entire conjugated system.

A weaker absorption band at a lower wavelength, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons.

The extended conjugation involving the p-methoxyphenyl group influences the position and intensity of these absorption bands.

X-ray Crystallography of Related Aryl Enone Structures and Conformational Analysis

Research into the crystal structures of methoxy-substituted chalcones and other aryl ketones reveals detailed information about their solid-state conformations. These studies serve as valuable proxies for understanding the structural characteristics of this compound.

A pertinent example is the heteroaryl chalcone (B49325), (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one. researchgate.net Its crystal structure shows that the molecule is not planar. The two naphthalene (B1677914) ring systems are twisted relative to each other, inclined at an angle of 52.91 (9)°. researchgate.net This deviation from planarity is significant and indicates that steric and electronic effects dictate a more complex three-dimensional structure than a simple planar arrangement. Furthermore, the central enone linkage (–C(═O)–C═C–) was found to be disordered over two positions. researchgate.net Such findings underscore the conformational flexibility that can exist even in crystalline solids.

| Parameter | (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 21.056 (3) Å, b = 4.0284 (6) Å, c = 23.336 (4) Å |

| β = 90.366 (5)° | |

| Conformational Note | The two naphthalene rings are inclined by 52.91 (9)°. |

Further structural insights can be drawn from methoxy-substituted benzoin (B196080) derivatives, which are related aryl ketones. For instance, X-ray diffraction studies have been conducted on 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone and 2-hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone. researchgate.net These compounds, while not enones, feature the methoxyphenyl moiety common to the subject compound. The crystallographic data for these molecules provide a reference for how methoxy-substituted aryl rings are arranged in a crystal lattice. researchgate.net

| Parameter | 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone researchgate.net | 2-hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)ethanone researchgate.net |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P212121 | P21/n |

| Unit Cell Dimensions | a = 5.9808 Å, b = 12.0766 Å, c = 18.9390 Å | a = 8.4913 Å, b = 21.4872 Å, c = 11.1334 Å |

| α = β = γ = 90° | α = γ = 90°, β = 107.688° | |

| Volume (ų) | 1367.92 | 1935.3 |

The analysis of these related structures suggests that the conformation of this compound in the solid state is likely to be non-planar. The torsion angle between the plane of the phenyl ring and the plane of the enone moiety (C=C–C=O) is a critical parameter. This dihedral angle is influenced by a balance between the conjugative effects that favor planarity, allowing for maximum overlap of p-orbitals, and steric hindrance effects that favor a twisted conformation. The specific conformation adopted will ultimately determine the efficiency of the crystal packing and the nature of intermolecular interactions, such as C–H···π interactions, which are common in such aromatic systems. researchgate.net

Theoretical and Computational Chemistry of 1 4 Methoxyphenyl Pent 1 En 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimize the geometry of molecules like 1-(4-methoxyphenyl)pent-1-en-3-one (B94557). DFT calculations, often employing basis sets such as B3LYP/6-311G++(d,p), are instrumental in determining key structural parameters like bond lengths and angles in the ground state. um.edu.my For chalcones, these calculations help in understanding the planarity of the molecule, which is influenced by the substitution pattern on the aromatic rings. rsc.org The trans isomer of chalcones is generally found to be thermodynamically more stable than the cis isomer due to reduced steric hindrance. jchemrev.comnih.gov

Computational Prediction of Spectroscopic Parameters (e.g., GIAO NMR, Theoretical IR/UV)

Computational methods are widely used to predict various spectroscopic parameters for chalcones, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. For chalcone (B49325) derivatives, theoretical calculations can predict the chemical shifts of protons and carbons. For instance, in related vinyl ketones, the signal for a hydroxyl (OH) group involved in intramolecular hydrogen bonding can be predicted at a specific chemical shift. nih.gov Computational studies on similar molecules have shown good agreement between calculated and experimental NMR data for aromatic and methyl carbons. mdpi.com

IR Spectroscopy: Theoretical Infrared (IR) spectra can be computed to identify characteristic vibrational frequencies. For chalcones, important stretching vibrations include those of the aromatic C-H bonds (around 3120-3040 cm⁻¹), the α,β-unsaturated C=O group, and the aromatic C=C bonds. researchgate.netfabad.org.tr For example, in synthesized chalcone derivatives, the C=O stretching vibration is typically observed around 1625 cm⁻¹. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of chalcones. The UV spectrum of chalcones typically shows two main absorption bands. fabad.org.tr Band I, appearing at longer wavelengths, is attributed to the π→π* transition of the cinnamoyl group, while Band II, at shorter wavelengths, is due to the benzoyl group. fabad.org.tr Theoretical calculations have shown that the high molar absorptivity of chalcones is due to π–π* excitation. nih.gov These computational predictions are valuable for understanding the photophysical properties of these compounds. fabad.org.trnih.gov

Investigation of Tautomerism and Intramolecular Hydrogen Bonding in Related Systems

The study of tautomerism and intramolecular hydrogen bonding (IHB) is crucial for understanding the structure and reactivity of related β-diketones and other chalcone-like systems.

Tautomerism: β-Diketones can exist in equilibrium between keto and enol forms. mdpi.com The stability of these tautomers is influenced by substituents and the solvent environment. mdpi.com For instance, electron-deficient aryl β-diketones have been found to exist primarily in the enol form in the liquid state. mdpi.com Computational studies, often using DFT, can predict the relative energies of these tautomers and the barriers for their interconversion, providing insights that are sometimes difficult to obtain experimentally, especially in the solid state. mdpi.comruc.dk

Intramolecular Hydrogen Bonding (IHB): In ortho-hydroxy chalcones, a strong intramolecular hydrogen bond can form between the hydroxyl proton and the carbonyl oxygen. rsc.orgsemanticscholar.org This interaction significantly influences the molecule's conformation and properties. The strength of this IHB can be investigated computationally through methods like Natural Bond Orbital (NBO) analysis, which can be correlated with experimental data such as ¹H-NMR chemical shifts. rsc.org The presence of IHB can also be confirmed by observing the upfield shift of the O-H proton signal with increasing temperature in NMR experiments. semanticscholar.org Such hydrogen bonds are known to enhance reactivity and selectivity in certain chemical reactions. acs.orgnih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.org In chalcones, the MEP surface typically shows negative potential (red regions) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. semanticscholar.org Positive potential (blue regions) is usually found around the hydrogen atoms, marking them as sites for nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher chemical reactivity and polarizability, which can lead to enhanced non-linear optical (NLO) properties. um.edu.myresearchgate.net For chalcones, the HOMO is typically localized on the cinnamoyl fragment, while the LUMO is distributed over the entire molecule. researchgate.net This distribution is key to understanding the charge transfer characteristics of these compounds.

Studies on Non-Linear Optical (NLO) Properties and Charge Transfer Characteristics

Chalcones are of great interest for their non-linear optical (NLO) properties, which arise from their unique electronic structure.

Non-Linear Optical (NLO) Properties: The NLO response of chalcones is strongly linked to intramolecular charge transfer (ICT). researchgate.net By designing chalcones with appropriate electron-donating and electron-pushing groups on the aromatic rings, their NLO properties can be tuned. nih.govresearchgate.net Computational studies are essential for predicting the first-order hyperpolarizability (β), a key measure of NLO activity. A smaller HOMO-LUMO gap is often correlated with a larger β value, indicating better NLO properties. researchgate.net

Charge Transfer Characteristics: The donor-pi-acceptor (D-π-A) architecture of many chalcone derivatives facilitates efficient intramolecular charge transfer upon photoexcitation. um.edu.my This ICT process is fundamental to their use in optoelectronic applications. um.edu.my Computational analyses, such as hole-electron analysis, can visualize and quantify this charge transfer, showing how it can be modulated by the electronic nature of the substituents and the polarity of the solvent. researchgate.net The efficiency of charge transfer is a critical factor for applications in devices like LEDs and solar cells. um.edu.my

Reaction Mechanism Elucidation and Energy Profile Mapping

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving chalcones, such as their synthesis via the Claisen-Schmidt condensation.

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, is the most common method for synthesizing chalcones. jchemrev.comtsijournals.com Theoretical studies, using methods like ab initio calculations and DFT, have been employed to map the complete free energy profile of this reaction. rsc.orgresearchgate.net These studies have investigated the role of the solvent and temperature on the reaction's rate-controlling step. rsc.org

The mechanism involves several steps, including the enolization of the ketone, a carbon-carbon bond-forming aldol (B89426) addition, and subsequent dehydration to form the α,β-unsaturated ketone. researchgate.netscispace.com Computational models have shown that in some cases, the second enolization step can be rate-controlling, challenging earlier assumptions. rsc.orgresearchgate.net These theoretical investigations provide a detailed, step-by-step understanding of the reaction pathway, which is crucial for optimizing reaction conditions and improving yields. researchgate.net

Synthesis and Reactivity of 1 4 Methoxyphenyl Pent 1 En 3 One Derivatives and Analogues

Structural Modifications on the Pentenone Side Chain

Modifications to the pentenone side chain of 1-(4-methoxyphenyl)pent-1-en-3-one (B94557) can significantly influence the molecule's steric and electronic properties, thereby altering its reactivity. A common synthetic route to introduce such modifications is through variations of the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde. wikipedia.org By employing different ketones in the condensation with 4-methoxybenzaldehyde (B44291), a variety of analogues can be produced.

A notable class of derivatives are the 1,5-diaryl-1-penten-3-ones, which can be synthesized by reacting a substituted 4-phenyl-2-butanone with an appropriate benzaldehyde (B42025). researchgate.net For instance, the reaction of 4-phenyl-2-butanone with 4-methoxybenzaldehyde yields (E)-1-(4-methoxyphenyl)-5-phenylpent-1-en-3-one. researchgate.net These compounds, possessing two aryl groups, have been a subject of interest for their potential biological activities. nih.gov The synthesis of 1,5-diaryl-1,4-pentadien-3-ones is also achieved via the Claisen-Schmidt condensation between acetone (B3395972) and two equivalents of an aromatic aldehyde. researchgate.net

The reactivity of these modified pentenones is diverse. The extended conjugation in 1,5-diaryl-1,4-pentadien-3-ones makes them susceptible to Michael additions. Furthermore, these dienones can react with monosubstituted hydrazines, leading to the formation of 4,5,6,7-tetrahydroindazole derivatives instead of the expected pyrazolines. researchgate.net

| Derivative Name | Modification on Pentenone Chain | Synthetic Method | Key Reactivity |

| (E)-1-(4-methoxyphenyl)-5-phenylpent-1-en-3-one | Introduction of a benzyl (B1604629) group at the 5-position | Claisen-Schmidt condensation of 4-phenyl-2-butanone and 4-methoxybenzaldehyde researchgate.net | Susceptible to nucleophilic attack at the carbonyl and β-carbon. |

| 1,5-Diaryl-1,4-pentadien-3-ones | Extension to a dienone system with aryl substituents at positions 1 and 5 | Claisen-Schmidt condensation of acetone with two equivalents of an aromatic aldehyde researchgate.net | Reacts with monosubstituted hydrazines to form tetrahydroindazoles. researchgate.net |

Derivatives with Modified Aromatic Ring Substitution (e.g., Hydroxy, Fluoro, Dimethoxy)

Altering the substituents on the aromatic ring of 1-aryl-pent-1-en-3-one derivatives provides a powerful tool to fine-tune their electronic properties and, consequently, their reactivity. The synthesis of these derivatives is commonly achieved through the Claisen-Schmidt condensation of a ketone with a suitably substituted benzaldehyde. mdpi.comfip.org

For example, derivatives bearing hydroxyl groups have been synthesized, such as 1-(hydroxyphenyl)-1-nonen-3-ones. nih.gov These phenolic compounds can undergo further reactions, such as etherification or esterification of the hydroxyl group, leading to a wider range of derivatives. nih.gov The synthesis of (E)-1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-1-en-3-one has also been reported. researchgate.net

Fluorinated analogues, such as those derived from 4-fluorobenzaldehyde, have been prepared and their reactivity explored. magritek.comresearchgate.net The high electronegativity of the fluorine atom can significantly impact the electrophilicity of the enone system. Dimethoxy-substituted derivatives are also readily synthesized from the corresponding dimethoxybenzaldehydes. mdpi.com

The reactivity of these substituted aryl pentenones is influenced by the nature of the substituent. Electron-donating groups, like methoxy (B1213986) and hydroxy, can increase the electron density of the aromatic ring and the conjugated system, potentially affecting the rates of electrophilic and nucleophilic reactions. Conversely, electron-withdrawing groups like fluoro can enhance the electrophilicity of the β-carbon, making it more susceptible to Michael additions.

| Derivative | Aromatic Ring Substitution | Synthetic Method | Noteworthy Reactivity |

| 1-(Hydroxyphenyl)-1-nonen-3-one | Hydroxyl group nih.gov | Claisen-Schmidt condensation | The hydroxyl group can be further functionalized (etherification, esterification). nih.gov |

| 1-(4-Fluorophenyl) derivative | Fluoro group magritek.comresearchgate.net | Claisen-Schmidt condensation | The electron-withdrawing nature of fluorine enhances the electrophilicity of the enone. |

| 1-(Dimethoxyphenyl) derivative | Dimethoxy groups mdpi.com | Claisen-Schmidt condensation | Electron-donating groups can influence the nucleophilicity of the molecule in certain reactions. |

Heterocyclic Analogues Containing the Aryl Enone Moiety (e.g., Pyrazolylvinyl Ketones)

The α,β-unsaturated ketone moiety is a key precursor for the synthesis of various heterocyclic compounds. A prominent example is the formation of pyrazoles and pyrazolines through the reaction of enones with hydrazine (B178648) derivatives. researchgate.netrsc.org This reaction typically proceeds via a cyclocondensation mechanism.

The reaction of 1-aryl-pent-1-en-3-ones with hydrazine or substituted hydrazines can lead to the formation of pyrazoline derivatives. researchgate.net For instance, the reaction of a fluorinated chalcone (B49325) (an aryl enone) with phenylhydrazine (B124118) yields a fluorinated pyrazoline. researchgate.net These pyrazolines can subsequently be oxidized to the corresponding pyrazoles. mdpi.com The regioselectivity of the cyclization can be influenced by the reaction conditions and the substitution pattern of the reactants.

Pyrazolylvinyl ketones, another class of heterocyclic analogues, can be synthesized through innovative methods, such as using furfuryl ketones as a triketone equivalent in reactions with hydrazines. fau.de These compounds maintain the vinyl ketone substructure while incorporating a pyrazole (B372694) ring, leading to a unique combination of reactive sites. The synthesis of pyrazole-containing α-amino acids has also been achieved from β-aryl α,β-unsaturated ketones, highlighting the versatility of this starting material. rsc.org

| Heterocyclic Analogue | Key Heterocycle | Synthetic Approach | Starting Material |

| Pyrazolines | Pyrazoline | Cyclocondensation with hydrazine derivatives researchgate.net | 1-Aryl-pent-1-en-3-one |

| Pyrazoles | Pyrazole | Oxidation of pyrazolines mdpi.com or direct cyclocondensation | Pyrazoline or 1,3-dicarbonyl equivalent and hydrazine |

| Pyrazolylvinyl Ketones | Pyrazole and Vinyl Ketone | Reaction of furfuryl ketones with hydrazines fau.de | Furfuryl ketone |

Structure-Reactivity Relationship Studies in Derived Compounds

The relationship between the chemical structure of this compound derivatives and their reactivity is a crucial aspect of their chemistry. The electronic nature of the substituents on the aromatic ring plays a significant role in modulating the reactivity of the enone system.

In general, aldehydes are more reactive towards nucleophilic attack than ketones due to both steric and electronic factors. ncert.nic.in For aryl enones, the polarity of the carbonyl group is influenced by resonance with the aromatic ring. ncert.nic.in Electron-donating groups (like methoxy) on the aryl ring can delocalize positive charge from the carbonyl carbon, reducing its electrophilicity. Conversely, electron-withdrawing groups (like fluoro or nitro) enhance the electrophilicity of the carbonyl carbon and the β-carbon of the enone system, making them more susceptible to nucleophilic attack.

For example, in the context of Michael additions, the presence of electron-withdrawing groups on the aromatic ring of a chalcone analogue enhances its reactivity towards nucleophiles like thiols. This is because these groups increase the partial positive charge on the β-carbon.

In the formation of heterocyclic compounds like pyrazoles, the substitution pattern on both the aryl enone and the hydrazine reagent can influence the reaction rate and the regioselectivity of the cyclization. For instance, the reaction of 1,5-diphenyl-1-penten-4-yn-3-one with phenylhydrazine leads to the formation of a pyrazoline, while with 2,4-dinitrophenylhydrazine, the corresponding hydrazone is formed instead, indicating that the nucleophilicity of the hydrazine is a key factor. researchgate.net

Furthermore, steric hindrance around the reactive sites can also play a significant role. Bulky substituents on the pentenone chain or near the carbonyl group can hinder the approach of nucleophiles, thereby decreasing the reaction rate.

| Structural Feature | Effect on Reactivity | Example |

| Electron-donating group on aryl ring (e.g., -OCH₃) | Decreases electrophilicity of carbonyl and β-carbon. | Slower rate of Michael addition compared to unsubstituted analogues. |

| Electron-withdrawing group on aryl ring (e.g., -F, -NO₂) | Increases electrophilicity of carbonyl and β-carbon. | Faster rate of Michael addition. |

| Bulky substituents on pentenone chain | Steric hindrance to nucleophilic attack. | Slower reaction rates at the carbonyl or β-carbon. |

| Nucleophilicity of the reagent | Determines the reaction pathway in condensations. | Phenylhydrazine yields pyrazolines, while less nucleophilic hydrazines may only form hydrazones. researchgate.net |

Applications in Advanced Organic Synthesis

Role as a Building Block in the Synthesis of More Complex Organic Molecules

The strategic placement of a reactive α,β-unsaturated ketone system and a modifiable aromatic ring makes 1-(4-methoxyphenyl)pent-1-en-3-one (B94557) a valuable starting material for the synthesis of more intricate organic molecules, particularly heterocyclic compounds. Chalcones are well-established precursors to a wide array of biologically active heterocycles, and the reactivity of this specific pentenone allows for its application in similar synthetic strategies.

The core structure of this compound is primed for cyclization reactions. For instance, its reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. The general synthesis of pyrazoles from 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones, is a fundamental transformation in heterocyclic chemistry. Similarly, reaction with amidines or ureas can yield pyrimidine-based structures. These heterocyclic scaffolds are central to many pharmaceutical agents and agrochemicals.

While specific examples in the literature focusing solely on this compound are not extensively documented, the known reactivity of chalcones provides a clear blueprint for its utility. The synthesis of various heterocyclic compounds from chalcone (B49325) precursors is a widely explored area of research. These reactions typically involve the condensation of the chalcone with a binucleophilic reagent, leading to the formation of a new ring system.

Utilization as a Reagent in Diverse Organic Transformations

The chemical reactivity of this compound is dominated by its α,β-unsaturated ketone moiety, which provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). This dual reactivity allows it to participate in a wide range of organic transformations.

Michael Addition: The conjugate addition of nucleophiles to the β-carbon is a cornerstone of its utility. A diverse array of nucleophiles, including enolates, amines, and thiols, can be added in a 1,4-fashion. This reaction is highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction.

Aldol (B89426) Condensation: The ketone functionality can also participate in aldol condensation reactions. While the pentenone itself already represents a product of an initial aldol condensation (between 4-methoxybenzaldehyde (B44291) and 2-butanone), further reactions are possible. For instance, related chalcones have been shown to react with other ketones or aldehydes under basic or acidic conditions to form larger, more complex structures.

Heck Reaction: The synthesis of this compound itself can be achieved through modern cross-coupling methodologies. One documented method is the palladium-catalyzed Heck reaction between 4-bromoanisole (B123540) and pent-1-en-3-one. thieme-connect.com This highlights the compound's connection to contemporary catalytic organic synthesis.

The following table summarizes the key reactive sites and potential transformations of this compound:

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Products |

| β-Carbon | Michael Addition (1,4-Addition) | Enolates, Amines, Thiols | Functionalized Ketones |

| Carbonyl Carbon | 1,2-Addition | Organometallic Reagents (e.g., Grignard) | Tertiary Alcohols |

| α,β-Unsaturated System | Cycloaddition Reactions | Dienes (e.g., in Diels-Alder reactions) | Cyclic Compounds |

| Ketone | Aldol Condensation | Ketones, Aldehydes | Larger α,β-Unsaturated Ketones |

Precursor for the Synthesis of Bio-Based Antioxidants

Chalcones and their derivatives are widely recognized for their antioxidant properties, which are often attributed to the presence of phenolic hydroxyl groups and the conjugated system. cymitquimica.comambeed.com The 4-methoxyphenyl (B3050149) group in this compound is a masked phenol. Demethylation of this group would yield the corresponding 4-hydroxyphenyl derivative, a compound with enhanced potential for antioxidant activity due to the presence of the phenolic proton, which can be readily donated to scavenge free radicals.

The synthesis of hydroxylated derivatives from methoxy-substituted precursors is a common strategy in medicinal chemistry to enhance biological activity. For example, studies on related compounds like zingerone (B1684294) have shown that the phenolic hydroxyl group is crucial for their antioxidant effects. europa.eu

Furthermore, the core structure of this compound can be elaborated to introduce additional hydroxyl or other electron-donating groups to the aromatic ring, a strategy known to enhance antioxidant capacity. Research on various chalcone derivatives has demonstrated a clear structure-activity relationship, where the number and position of hydroxyl groups significantly influence the antioxidant potential. cymitquimica.comambeed.com

Inspiration for New Pathways in Chemical Valorization

The chemical structure of this compound is intrinsically linked to the concept of chemical valorization, particularly the conversion of biomass into value-added chemicals. The 4-methoxyphenyl moiety is a common structural unit found in lignin (B12514952), one of the most abundant biopolymers on Earth. nih.govieabioenergy.com

Lignin is a complex aromatic polymer composed of phenylpropane units, including those with methoxy (B1213986) substitutions. The oxidative depolymerization of lignin can yield aromatic aldehydes such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and p-anisaldehyde (4-methoxybenzaldehyde). nih.gov These aldehydes are key starting materials for the synthesis of chalcones, including this compound, through reactions like the aldol condensation.

Therefore, the synthesis of this pentenone from lignin-derived platform chemicals represents a promising pathway for the sustainable production of functional molecules. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks to create compounds with applications in organic synthesis and potentially as precursors to bioactive molecules. The exploration of efficient catalytic routes to convert lignin-derived aldehydes and ketones into chalcones is an active area of research, aiming to establish new, sustainable value chains.

In Vitro Biological Activities and Molecular Mechanistic Studies

Anti-inflammatory Properties: In Vitro Assays and Inhibition of Protein Denaturation

Inflammation is a complex biological response, and the dysregulation of this process is implicated in numerous diseases. nih.gov The anti-inflammatory potential of 1-(4-Methoxyphenyl)pent-1-en-3-one (B94557) and related chalcone (B49325) structures has been investigated through various in vitro models. One key aspect of inflammation involves the denaturation of proteins. The ability of a compound to inhibit protein denaturation can be indicative of its anti-inflammatory capacity. While direct studies on this compound's effect on protein denaturation are not extensively detailed in the provided results, the broader class of chalcones, to which it belongs, has shown anti-inflammatory effects. nih.gov These effects are often mediated through the modulation of inflammatory pathways. For instance, some chalcones have been found to induce the expression of heme oxygenase-1 (HO-1), an enzyme with protective roles against inflammation. nih.gov

Antioxidant Activity: Mechanisms of Free Radical Scavenging (e.g., HO·, DPPH·)

Free radicals, such as hydroxyl radicals (HO·) and 2,2-diphenyl-1-picrylhydrazyl (DPPH·), are highly reactive molecules that can cause cellular damage, a process known as oxidative stress. Antioxidants can neutralize these free radicals, mitigating their harmful effects. The antioxidant potential of this compound has been evaluated using assays that measure its ability to scavenge these radicals.

The DPPH radical scavenging assay is a common method to assess antioxidant activity. fda.gov.twnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. nih.govijpsr.com While specific IC50 values for this compound were not found, the general principle involves a dose-dependent quenching of the DPPH free radical. fda.gov.tw

Similarly, the hydroxyl radical is a highly reactive oxygen species that can be generated in biological systems. amazonaws.com The scavenging of this radical is another important indicator of antioxidant capacity. nih.gov Acetone (B3395972) extracts of certain plants have shown significant hydroxyl radical scavenging activity, highlighting the potential of organic compounds to combat this type of oxidative stress. nih.gov

Tyrosinase Inhibition and Associated Mechanisms

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of interest for cosmetic and therapeutic applications.

Chalcones, the structural class to which this compound belongs, have been identified as potent tyrosinase inhibitors. nih.gov The inhibitory mechanism often involves the interaction of the chalcone molecule with the active site of the enzyme. For example, the 2,4-dihydroxyl group on the benzene (B151609) ring of some chalcones plays a crucial role in their tyrosinase inhibitory activity. nih.gov These compounds can act as competitive inhibitors, binding to the enzyme's active site and preventing the substrate from binding. nih.gov

Investigations into Cellular and Subcellular Interactions

In Vitro Induction of Micronuclei via Aneugenic Mechanisms (e.g., Kinetochore Staining, Chromosome Loss)

The genotoxic potential of a compound, its ability to damage genetic material, is a critical aspect of its biological profile. The in vitro micronucleus test is a widely used assay to assess chromosomal damage. coresta.orgresearchgate.net Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. researchgate.net

The formation of micronuclei can occur through two main mechanisms: clastogenicity (chromosome breakage) or aneugenicity (chromosome loss or gain). researchgate.net Aneugenic events can result from the disruption of the mitotic spindle or damage to the kinetochore, a protein structure on the chromosome where spindle fibers attach. researchgate.net The use of kinetochore-specific antibodies allows for the differentiation between these mechanisms; kinetochore-positive micronuclei indicate an aneugenic origin. researchgate.net

Studies on this compound (MPP) have shown that it can induce micronuclei in vitro. coresta.org Interestingly, the mechanism was initially thought to be aneugenic. coresta.org However, further investigation revealed that the induction of micronuclei by MPP was mediated by reactive oxygen species (ROS), suggesting an indirect genotoxic effect rather than a direct interaction with the mitotic apparatus. coresta.org The co-treatment with antioxidants was found to suppress the formation of micronuclei, supporting the role of oxidative stress in this process. coresta.org

Modulation of Enzyme (e.g., COX-1/2, α-amylase, α-glucosidase) and Receptor Activity

The biological activity of this compound and related compounds extends to the modulation of various enzymes and receptors.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.com Inhibition of COX enzymes is a common strategy for anti-inflammatory drugs. Some chalcones have been shown to reduce the expression of COX-2, contributing to their anti-inflammatory effects. nih.gov

α-Amylase and α-Glucosidase: These enzymes are involved in the digestion of carbohydrates. Their inhibition can slow down the absorption of glucose, which is beneficial in managing hyperglycemia. Several chalcone derivatives have demonstrated inhibitory activity against both α-amylase and α-glucosidase. nih.gov For instance, butein, a natural chalcone, is a significant inhibitor of α-glucosidase and a moderate inhibitor of α-amylase. nih.gov

Receptor Activity: The interaction of compounds with cellular receptors can trigger various signaling pathways. While specific receptor targets for this compound were not detailed, the broader class of chalcones is known to interact with various receptors, influencing cellular responses.

Structure-Activity Relationships (SAR) for Biological Effects

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for a compound's pharmacological effects. For chalcones, several structural motifs have been associated with their biological activities.

For instance, in the context of tyrosinase inhibition, the presence and position of hydroxyl groups on the aromatic rings are critical. nih.gov Specifically, a catechol moiety (two adjacent hydroxyl groups) can significantly enhance inhibitory potency. nih.gov

Regarding anti-inflammatory activity, the α,β-unsaturated ketone moiety is a key feature of chalcones that contributes to their ability to modulate inflammatory pathways, such as the induction of HO-1. nih.gov

The substitution pattern on the aromatic rings also plays a crucial role. For example, in a series of 1,3-disubstituted prop-2-en-1-one derivatives, the presence of electron-donating or electron-withdrawing groups on the aryl rings influenced their anti-inflammatory activity. nih.gov

Future Research Directions and Emerging Academic Perspectives

Development of Novel and Green Synthetic Methodologies

The traditional Claisen-Schmidt condensation for synthesizing chalcones like 1-(4-methoxyphenyl)pent-1-en-3-one (B94557) is effective but often relies on harsh conditions and hazardous solvents. nih.govresearchgate.net Recognizing the need for more environmentally friendly approaches, researchers are actively developing novel and green synthetic methodologies.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often to just a few minutes, and can be performed under solvent-free conditions, minimizing chemical waste. nih.govresearchgate.net

Mechanochemistry: Techniques like grinding and high-speed ball milling offer a solvent-free alternative for chalcone (B49325) synthesis, reducing the need for costly catalysts and shortening reaction durations. nih.govresearchgate.netresearchgate.net

Novel Catalysts: The use of reusable and less toxic catalysts is a major focus. For instance, Nafion NR50, a reusable synthetic polymer with acidic properties, has been successfully employed to enhance reaction yields and promote sustainability in the synthesis of related quinolinyl chalcones. nih.gov

Aqueous Conditions: Performing reactions in water is a cornerstone of green chemistry. Researchers have developed three-component reactions in aqueous, catalyst-free conditions to produce 1,4-diketone scaffolds, which are structurally related to the target compound. rsc.org

Alternative Bases: Studies have explored the use of less common bases like sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LiHMDS) for the synthesis of hydroxylated chalcones, which can be precursors to methoxylated derivatives. mdpi.com

These green chemistry approaches not only minimize environmental impact but also often lead to higher yields and simpler purification processes.

Application of Advanced Computational Techniques for Property and Activity Prediction

Advanced computational techniques are becoming indispensable tools for predicting the properties and biological activities of chalcones, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to build statistically significant models that correlate the structural features of chalcone derivatives with their biological activities, such as nitric oxide inhibition. researchgate.net These models help in understanding the key molecular features responsible for a compound's activity and in designing new, more potent analogs. mdpi.comresearchgate.net

Molecular Docking: Docking studies are employed to predict the binding orientation and affinity of chalcones to specific biological targets, such as enzymes or receptors. nih.govnih.gov For example, docking has been used to understand how chalcone derivatives bind to the colchicine (B1669291) binding site of tubulin, providing insights into their potential anticancer mechanisms. nih.gov

Density Functional Theory (DFT): Quantum chemical methods like DFT are used to predict the structural and electronic properties of molecules. researchgate.net This information is valuable for understanding reaction mechanisms and predicting reactivity.

These computational approaches provide a powerful platform for the rational design of new this compound derivatives with enhanced or specific biological activities.

Design and Synthesis of Derivatives with Targeted Mechanistic Actions

The versatile chalcone scaffold of this compound allows for extensive structural modifications to create derivatives with targeted mechanistic actions for various therapeutic areas. The α,β-unsaturated carbonyl group is a key feature, acting as a Michael acceptor that can interact with biological nucleophiles like cysteine residues in proteins. nih.gov

Researchers are designing and synthesizing derivatives by:

Modifying Substituents: The type and position of substituents on the aromatic rings significantly influence biological activity. For instance, the presence and position of methoxy (B1213986) groups can impact anti-inflammatory and cytotoxic activities. researchgate.netresearchgate.netnih.gov

Introducing Heterocyclic Moieties: Replacing one or both aromatic rings with heterocyclic systems has led to the discovery of potent compounds with diverse biological activities, including anticancer and antimicrobial effects. nih.govdovepress.com

Creating Hybrid Molecules: Conjugating the chalcone scaffold with other pharmacologically active molecules is a promising strategy to develop hybrid compounds with dual or enhanced activities. nih.gov

These targeted modifications aim to improve potency, selectivity, and pharmacokinetic properties, leading to the development of novel therapeutic agents.

Integration with Biomass Valorization and Sustainable Chemistry Efforts

The production of this compound and its precursors from renewable biomass sources is a key area of future research, aligning with the principles of sustainable chemistry.

Lignin (B12514952) as a Feedstock: Lignin, an abundant aromatic biopolymer, is a promising renewable source for aromatic chemicals. nih.govtue.nlnih.gov Research is focused on developing efficient catalytic processes to depolymerize lignin into valuable aromatic monomers, such as p-hydroxybenzoic acid and vanillin (B372448), which can serve as starting materials for the synthesis of methoxyphenyl compounds. acs.orgscispace.com

Anethole (B165797) from Essential Oils: Anethole, a major component of essential oils from plants like anise and fennel, is a direct precursor to anisaldehyde (4-methoxybenzaldehyde), a key starting material for the synthesis of this compound. rsc.orgresearchgate.netresearchgate.net Green oxidation methods are being developed to convert anethole to anisaldehyde, including ozonolysis in aqueous solvent systems and electrochemical oxidation. researchgate.netgoogle.comcapes.gov.brasianpubs.org

From Biomass to Building Blocks: The broader "biorefinery" concept aims to convert all components of biomass, including sugars and oils, into valuable chemicals. nrel.gov This integrated approach can provide a sustainable supply chain for the chemical building blocks needed to synthesize complex molecules like this compound.

By integrating the synthesis of this chalcone with biomass valorization, the chemical industry can reduce its reliance on fossil fuels and move towards a more sustainable and circular economy.

Q & A

Q. How is the structural purity of this compound validated in synthetic chemistry research?

- Methodological Answer : Purity is assessed using chromatographic (HPLC, TLC) and spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular weight (e.g., observed [M+H] at m/z 283.1350 vs. calculated 283.1334) . NMR spectroscopy identifies functional groups: a singlet at δ 3.8 ppm (methoxy protons) and α,β-unsaturated carbonyl signals (δ 7.6–7.8 ppm for vinyl protons; δ 190–200 ppm for ketone carbon in -NMR) .

Q. What preliminary assays are used to evaluate the genotoxic potential of this compound?

- Methodological Answer : In vitro micronucleus (MN) assays in mammalian cells (e.g., human lymphocytes) are standard. CREST analysis can differentiate clastogenicity (chromosome breaks) from aneugenicity (chromosome loss). For this compound, in vitro studies showed aneugenic activity (micronuclei formation via spindle disruption), while in vivo comet assays in rat liver/duodenum ruled out primary DNA damage .

Advanced Research Questions

Q. How can contradictory in vitro vs. in vivo genotoxicity data be resolved for risk assessment?

- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., hepatic detoxification in vivo) or tissue-specific effects. Follow-up strategies include:

- Toxicokinetic Studies : Measure systemic exposure (plasma/tissue concentrations) to confirm bioavailability.

- Integrated Approaches : Combine in vitro assays (e.g., γ-H2AX foci for DNA damage) with in vivo micronucleus tests in target tissues.

- Mechanistic Profiling : Use transcriptomics to identify pathways (e.g., spindle assembly checkpoints) affected by the compound .

Q. What are the regulatory implications of its aneugenic activity for food or pharmaceutical applications?

- Methodological Answer : The EFSA removed this compound (FL-no: 07.030) from approved flavorings due to unresolved in vitro aneugenicity concerns . Researchers must:

- Align with Guidelines : Follow EFSA’s evolving frameworks for in vitro aneugens.

- Dose-Response Analysis : Establish thresholds for aneugenic effects using benchmark dose modeling.

- Comparative Risk Assessment : Compare with structurally similar compounds (e.g., chalcones) to prioritize testing .

Q. How can computational chemistry aid in predicting the compound’s biological interactions?

- Methodological Answer :

- Molecular Docking : Predict binding to tubulin (target for aneugens) or cytochrome P450 enzymes (metabolism).

- QSAR Models : Relate substituent effects (e.g., methoxy position) to toxicity endpoints.

- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and potential off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.